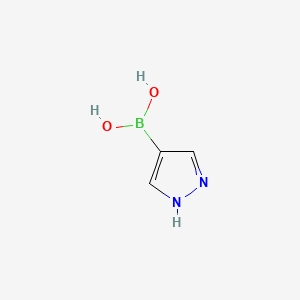

1H-Pyrazole-4-boronic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1H-pyrazol-4-ylboronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5BN2O2/c7-4(8)3-1-5-6-2-3/h1-2,7-8H,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEZNMOUMHOZFRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CNN=C1)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5BN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30590409 | |

| Record name | 1H-Pyrazol-4-ylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30590409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

763120-58-7 | |

| Record name | 1H-Pyrazol-4-ylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30590409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-Pyrazole-4-boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1H-Pyrazole-4-boronic Acid: A Cornerstone Reagent for Modern Synthesis

Foreword: The Convergence of Privileged Scaffolds and Transformative Reactions

In the landscape of modern drug discovery and materials science, the pyrazole nucleus is recognized as a "privileged scaffold." Its presence in numerous FDA-approved drugs, from the anti-inflammatory celecoxib to the anticoagulant apixaban, underscores its remarkable ability to interact with biological targets and maintain metabolic stability.[1] Simultaneously, the advent of palladium-catalyzed cross-coupling reactions has revolutionized the way chemists construct complex molecular architectures. Among these, the Suzuki-Miyaura coupling stands out for its robustness and functional group tolerance.[2][3]

This guide focuses on a molecule that resides at the powerful intersection of these two domains: 1H-Pyrazole-4-boronic acid (CAS: 763120-58-7) . This seemingly simple heterocyclic boronic acid is, in reality, a highly versatile and potent building block. Its dual functionality—the reactive boronic acid moiety and the pharmacologically significant pyrazole core—makes it an indispensable tool for researchers.[2][4] This document provides an in-depth exploration of its chemical properties, reactivity, and application, grounded in field-proven insights for the practicing scientist.

Core Physicochemical & Structural Properties

Understanding the fundamental properties of a reagent is the bedrock of its effective application. This compound is typically a solid powder, whose appearance can range from white to light orange or green.[5] Its stability necessitates controlled storage conditions, underscoring the delicate nature of the C-B bond.

Table 1: Key Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 763120-58-7 | [5][6] |

| Molecular Formula | C₃H₅BN₂O₂ | [5][6] |

| Molecular Weight | 111.90 g/mol | [5][6] |

| Melting Point | 146-151 °C | [6] |

| Appearance | White to light orange to green powder | [5] |

| Storage Conditions | 2-8°C, under inert atmosphere | [5][6] |

| SMILES | OB(O)c1cn[nH]c1 | [6] |

| InChI Key | KEZNMOUMHOZFRA-UHFFFAOYSA-N | [6] |

Expert Insight on Stability: The Pinacol Ester Advantage

While the free boronic acid is readily available, it is susceptible to dehydration to form boroxines (cyclic trimers) upon storage, which can affect reactivity and stoichiometry. For this reason, researchers frequently turn to its pinacol ester derivative, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (CAS: 269410-08-4) .[7] The pinacol group acts as a protecting group for the boronic acid, enhancing its bench-top stability, simplifying purification, and improving its solubility in organic solvents.[2][8] This derivative is often the preferred reagent for Suzuki-Miyaura couplings.[8][9]

Synthesis and Handling

Synthetic Pathways

The synthesis of pyrazole boronic acids and their esters typically originates from a corresponding halogenated pyrazole. The two predominant strategies are:

-

Halogen-Metal Exchange & Borylation: This classic method involves the deprotonation of a 4-halopyrazole at low temperatures using a strong organolithium base (e.g., n-BuLi), followed by quenching the resulting lithiate with a borate ester like triisopropyl borate.[10]

-

Palladium-Catalyzed Borylation: A more modern and often higher-yielding approach is the direct borylation of a protected 4-halopyrazole (e.g., 1-Boc-4-bromopyrazole) with a boron source like bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst.[11][12]

The choice of method depends on substrate compatibility and available starting materials. The palladium-catalyzed route often offers broader functional group tolerance.

Safety and Handling

As with any laboratory chemical, proper handling is paramount. This compound and its derivatives are classified as irritants.

-

Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[6][8][13]

-

Personal Protective Equipment (PPE): Standard PPE, including gloves, eye shields, and a dust mask (type N95 or equivalent), should be used when handling the solid.[6]

-

Storage: The compound should be stored in a tightly sealed container in a cool, dry place, typically refrigerated at 2-8°C.[5][6]

Chemical Reactivity: The Suzuki-Miyaura Cross-Coupling Engine

The principal application of this compound is as a coupling partner in the Suzuki-Miyaura reaction. This reaction forges a new carbon-carbon bond between the pyrazole C4 position and an sp²-hybridized carbon of an aryl, heteroaryl, or vinyl halide (or triflate).[2][5][14] This capability is the primary reason for its widespread use in the synthesis of pharmaceuticals and other complex molecules.[5]

The Catalytic Cycle: A Mechanistic Overview

The efficacy of the Suzuki-Miyaura coupling stems from a well-understood palladium catalytic cycle. Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions.

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Causality Behind the Steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the coupling partner (R¹-X), forming a Pd(II) complex. This is often the rate-limiting step.

-

Activation & Transmetalation: The boronic acid (R²-B(OH)₂) is activated by a base to form a more nucleophilic boronate species.[3] This "ate" complex then transfers its organic group (the pyrazole ring) to the palladium center, displacing the halide and forming a new Pd(II) complex. This step is crucial; without the base, the reaction is often sluggish or fails entirely.[3]

-

Reductive Elimination: The two organic partners (R¹ and R²) on the palladium center couple and are eliminated from the metal, forming the final product (R¹-R²) and regenerating the active Pd(0) catalyst to continue the cycle.

Applications in Research & Development

The ability to readily install a pyrazole ring onto other molecular frameworks makes this compound a high-value reagent.

-

Drug Development: It serves as a crucial building block for synthesizing potential drug candidates.[5] The pyrazole motif is a known pharmacophore that can engage in hydrogen bonding and provide metabolic stability.[2][4] It has been instrumental in creating inhibitors for various protein kinases, including Mps1 and PKC-θ, which are targets in oncology and immunology.[15][16] Its use is also noted in the development of treatments for trypanosomal infections.[16]

-

Materials Science: The unique electronic properties of the pyrazole ring are leveraged in the creation of advanced materials, such as polymers and organic semiconductors.[2][5]

-

Sensor Technology: The ability of the boronic acid moiety to interact with diols makes it a candidate for developing chemical sensors.[5]

Field-Proven Experimental Protocol: Suzuki-Miyaura Coupling

This section provides a representative, self-validating protocol for the coupling of this compound pinacol ester with a generic aryl bromide.

Objective: To synthesize a 4-aryl-1H-pyrazole derivative.

Reagents & Equipment

| Reagent/Equipment | Purpose |

| Aryl Bromide | Electrophilic coupling partner |

| This compound pinacol ester | Nucleophilic coupling partner |

| Pd(PPh₃)₄ or XPhos Pd G2 | Palladium catalyst |

| Sodium Carbonate (Na₂CO₃) or K₃PO₄ | Base for boronate activation |

| 1,4-Dioxane and Water | Solvent system |

| Schlenk tube or reaction vial | Inert atmosphere reaction vessel |

| Magnetic stirrer and hotplate | Agitation and heating |

| Nitrogen or Argon source | To create an inert atmosphere |

| Standard workup/purification glassware | Extraction, drying, chromatography |

Step-by-Step Methodology

Caption: Standard experimental workflow for a Suzuki-Miyaura coupling reaction.

-

Reaction Setup (The "Why"): To a dry Schlenk tube equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv), this compound pinacol ester (1.2 mmol, 1.2 equiv), and the base (e.g., Na₂CO₃, 2.5 mmol, 2.5 equiv).[17] A slight excess of the boronic acid ester is used to drive the reaction to completion and account for any potential protodeboronation. The base must be sufficient to activate the boronic acid and neutralize any acid formed.

-

Catalyst Addition (The "Why"): Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%).[17] The catalyst loading is a critical parameter; too little may result in a slow or incomplete reaction, while too much is wasteful and can complicate purification.

-

Inerting the System (The "Why"): Seal the tube and subject it to three cycles of evacuation and backfilling with an inert gas (Nitrogen or Argon). This is a critical, self-validating step. The Pd(0) catalyst is oxygen-sensitive and can be deactivated through oxidation, so removing oxygen is essential for a successful reaction.

-

Solvent Addition (The "Why"): Add degassed 1,4-dioxane and water (e.g., in a 4:1 ratio, 2 mL total).[17] The organic solvent (dioxane) solubilizes the organic reagents, while water is necessary to dissolve the inorganic base and facilitate the formation of the active boronate species. Degassing the solvents (by sparging with inert gas) further minimizes oxygen exposure.

-

Reaction Execution (The "Why"): Place the sealed tube in a preheated oil bath at 90-100 °C and stir vigorously.[17] The elevated temperature provides the necessary activation energy for the oxidative addition and other steps in the catalytic cycle. Monitor the reaction progress by TLC or LC-MS until the starting aryl bromide is consumed (typically 6-24 hours).

-

Workup and Purification (The "Why"): After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate. The aqueous wash removes the inorganic base and salts. The combined organic layers are then dried (e.g., over anhydrous Na₂SO₄), filtered, and concentrated under reduced pressure. The resulting crude product is typically purified by flash column chromatography on silica gel to isolate the pure 4-aryl-1H-pyrazole.

Conclusion

This compound, along with its more stable pinacol ester, represents a quintessential modern building block. It elegantly combines a pharmacologically relevant heterocycle with the synthetic power of the boronic acid functional group. Its reliable performance in the Suzuki-Miyaura cross-coupling reaction has made it a go-to reagent for chemists aiming to construct complex, high-value molecules in both academic and industrial settings.[5] A thorough understanding of its properties, handling requirements, and the mechanistic underpinnings of its reactivity is the key to unlocking its full synthetic potential.

References

- 1. Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. Suzuki Coupling [organic-chemistry.org]

- 4. nbinno.com [nbinno.com]

- 5. chemimpex.com [chemimpex.com]

- 6. 1H-吡唑-4-硼酸 ≥95.0% | Sigma-Aldrich [sigmaaldrich.com]

- 7. 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | C9H15BN2O2 | CID 2774010 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound pinacol ester, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 9. This compound pinacol ester, 98% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 10. researchgate.net [researchgate.net]

- 11. CN110698506A - Synthesis method of pyrazole-4-boronic acid pinacol ester - Google Patents [patents.google.com]

- 12. 1-Methyl-4-pyrazole boronic acid pinacol ester synthesis - chemicalbook [chemicalbook.com]

- 13. 1-Methyl-1H-pyrazole-4-boronic acid | C4H7BN2O2 | CID 11263501 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. medchemexpress.com [medchemexpress.com]

- 16. This compound | 763120-58-7 [chemicalbook.com]

- 17. researchgate.net [researchgate.net]

synthesis of 1H-Pyrazole-4-boronic acid from 4-bromopyrazole

An In-Depth Technical Guide to the Synthesis of 1H-Pyrazole-4-boronic Acid from 4-Bromopyrazole

Introduction

In the landscape of modern medicinal chemistry and drug development, heterocyclic scaffolds are of paramount importance. Among these, the pyrazole ring is a privileged structure, serving as a core component in numerous therapeutic agents, including kinase inhibitors.[1] The functionalization of this ring system is key to modulating biological activity, and the introduction of a boronic acid or its ester at the 4-position creates a versatile synthetic handle. This compound and its derivatives are crucial building blocks for carbon-carbon bond formation, primarily through the robust and widely utilized Suzuki-Miyaura cross-coupling reaction.[2][3] This allows for the efficient assembly of complex biaryl and heteroaryl structures, which are common motifs in pharmacologically active molecules.[4]

However, the synthesis of this compound from its corresponding halo-precursor, 4-bromopyrazole, is not without its challenges. The primary obstacle is the acidic proton on the pyrazole nitrogen (N-H), which can interfere with common organometallic intermediates required for borylation. This guide, intended for researchers, chemists, and drug development professionals, provides an in-depth exploration of the two predominant synthetic strategies to overcome this challenge: the classic lithium-halogen exchange pathway and the modern palladium-catalyzed Miyaura borylation.

As a senior application scientist, this paper goes beyond a simple recitation of protocols. It delves into the causality behind experimental choices, offers field-proven insights into potential pitfalls, and provides a comparative analysis to guide the researcher in selecting the most appropriate method for their specific laboratory context, scale, and safety infrastructure.

Part 1: Strategic Considerations — Managing the Pyrazole N-H Proton

The pyrazole N-H proton is sufficiently acidic to react with and quench highly basic organometallic reagents, such as organolithiums, which are central to one of the main synthetic routes. Therefore, a clear strategy for managing this acidic site is the first critical decision in the synthetic design.

-

N-Protection/Deprotection: A common and reliable strategy involves temporarily "capping" the N-H proton with a protecting group. This group must be stable to the borylation conditions and easily removable afterward. Common choices include the tert-butyloxycarbonyl (Boc) group, which can be installed using di-tert-butyl dicarbonate and subsequently removed under acidic conditions, or the tetrahydropyranyl (THP) group, known for its robustness in basic media.[5][6][7] While effective, this adds two steps (protection and deprotection) to the overall sequence, impacting time and overall yield.

-

Direct Borylation with Excess Reagent: In the context of lithium-halogen exchange, it is possible to use at least two equivalents of an organolithium reagent. The first equivalent acts as a base, deprotonating the N-H to form a lithium pyrazolide salt. The second equivalent then performs the desired lithium-halogen exchange at the 4-position. This "in-situ protection" approach is more atom-economical but requires precise control of stoichiometry and temperature to avoid side reactions.

-

Direct Palladium-Catalyzed Borylation: The Miyaura borylation often employs bases like potassium acetate or potassium phosphate.[8][9] These are typically not strong enough to deprotonate the diboron reagent to an extent that it becomes inactive, and the reaction conditions are often compatible with the free N-H of the pyrazole, making a dedicated protection step unnecessary. This represents a significant advantage in terms of step economy.

Part 2: Synthesis via Lithium-Halogen Exchange

This classical approach leverages the rapid exchange of a halogen (bromine) with lithium at cryogenic temperatures, creating a highly reactive pyrazol-4-yl lithium species that is then trapped with a boron electrophile. This method is powerful but demands rigorous adherence to safety protocols due to the use of pyrophoric organolithium reagents.[10]

Mechanism and Rationale

The reaction proceeds through a well-defined sequence. First, an organolithium reagent (e.g., n-hexyllithium) deprotonates the pyrazole N-H. A second equivalent of the organolithium then undergoes a lithium-halogen exchange with the bromine atom at the C4 position. This exchange is extremely fast, even at temperatures as low as -70°C, which is crucial for preventing the organolithium from acting as a nucleophile and attacking the heterocyclic ring.[11] The resulting 4-lithiopyrazole intermediate is then quenched with a trialkyl borate, such as triisopropyl borate. The borate ester acts as the boron source, and upon nucleophilic attack by the lithiated pyrazole, forms a boronate complex. Finally, an aqueous acidic workup hydrolyzes this complex to yield the desired boronic acid.

Safety First: Handling Pyrophoric Reagents

Organolithium reagents like n-butyllithium and n-hexyllithium are pyrophoric, meaning they can ignite spontaneously on contact with air and react explosively with water.[12] All manipulations must be performed under a dry, inert atmosphere (e.g., argon or nitrogen) using syringe and cannula techniques.[13][14] Appropriate personal protective equipment (PPE), including a flame-resistant lab coat, safety glasses, and suitable gloves, is mandatory.[15] Ensure that a Class D fire extinguisher and a safety shower are immediately accessible.[12]

Detailed Experimental Protocol

This protocol is a representative example and should be adapted based on laboratory-specific risk assessments.

-

Glassware and System Preparation: All glassware must be rigorously dried in an oven (e.g., at 120°C overnight) and assembled hot under a stream of inert gas.[10] Set up a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen/argon inlet.

-

Reaction Setup: Dissolve 4-bromopyrazole (1.0 eq) in anhydrous tetrahydrofuran (THF) in the reaction flask. Cool the solution to -78°C using a dry ice/acetone bath.

-

Lithiation: Slowly add n-hexyllithium (2.2 eq, e.g., 2.3 M solution in hexanes) dropwise via syringe, ensuring the internal temperature does not rise above -65°C.[16] A color change or precipitation may be observed. Stir the mixture at this temperature for 1 hour.

-

Borylation: To the cold solution, add triisopropyl borate (1.2 eq) dropwise, again maintaining the internal temperature below -65°C. After the addition is complete, allow the reaction mixture to stir at -78°C for another 1-2 hours.

-

Quench and Work-up: While still cold, slowly quench the reaction by adding an aqueous solution of ammonium chloride or dilute HCl. Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel.

-

Purification: The work-up for this compound can be challenging due to its high polarity and water solubility.[17] An extraction with an organic solvent like ethyl acetate may be performed, but significant product may remain in the aqueous layer. Acidifying the aqueous layer and inducing precipitation, or using specialized column chromatography, may be necessary. Often, the crude boronic acid is converted directly to its more stable and easily purified pinacol ester.[16]

| Parameter | Condition | Rationale / Key Insight |

| Reagent | n-Hexyllithium | Often preferred over n-butyllithium for reduced side reactions at slightly higher temperatures. |

| Equivalents | >2.0 eq R-Li | Ensures complete deprotonation of N-H and subsequent Br-Li exchange. |

| Temperature | -78°C to -65°C | Critical for preventing side reactions and decomposition of the lithiated intermediate.[16][18] |

| Boron Source | Triisopropyl borate | Common, effective electrophilic trap for the organolithium species. |

| Solvent | Anhydrous THF | Ethereal solvent is required for solubility and stability of the organometallic species. |

| Typical Yield | Variable | Highly dependent on precise temperature control and effective work-up procedure. |

Part 3: Synthesis via Palladium-Catalyzed Miyaura Borylation

The Miyaura borylation is a powerful, modern alternative that avoids the use of pyrophoric reagents and cryogenic conditions.[9][19] It is a palladium-catalyzed cross-coupling reaction between an aryl halide and a diboron reagent, typically bis(pinacolato)diboron (B₂pin₂), to form a boronic ester.[20] This method generally offers broader functional group tolerance and is often more amenable to scale-up.[8]

Mechanism and Rationale

The reaction proceeds via a catalytic cycle. The active Pd(0) catalyst undergoes oxidative addition into the C-Br bond of 4-bromopyrazole to form a Pd(II) intermediate. This is followed by a transmetalation step, where a boryl group from the diboron reagent (activated by the base) is transferred to the palladium center, displacing the bromide. The final step is reductive elimination, which releases the desired 4-borylated pyrazole product and regenerates the Pd(0) catalyst, allowing the cycle to continue. The choice of base is crucial; it must be strong enough to facilitate transmetalation but not so strong as to cause undesired side reactions.[9]

Detailed Experimental Protocol (for Pinacol Ester)

-

Reaction Setup: To a flask, add N-Boc-4-bromopyrazole (1.0 eq), bis(pinacolato)diboron (B₂pin₂, 1.1-1.5 eq), and potassium acetate (KOAc, 3.0 eq).[7]

-

Inert Atmosphere: Seal the flask and purge thoroughly with an inert gas (argon or nitrogen).

-

Solvent and Catalyst Addition: Add a degassed solvent, such as dioxane or ethanol.[7] Then, add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 1-5 mol%).

-

Reaction: Heat the mixture to 80-100°C and stir until reaction completion is observed by a monitoring technique like TLC or LC-MS (typically 12-24 hours).

-

Work-up: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite to remove the catalyst and salts. Wash the filtrate with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the N-Boc-1H-pyrazole-4-boronic acid pinacol ester.[7]

-

Deprotection: The Boc group can be removed by treating the pinacol ester with an acid (e.g., HCl in dioxane or trifluoroacetic acid in dichloromethane) to yield the final this compound pinacol ester. The pinacol ester itself can be hydrolyzed to the boronic acid if required, though it is often used directly in subsequent couplings.[9]

| Parameter | Condition | Rationale / Key Insight |

| Catalyst | Pd(dppf)Cl₂ | A robust and commonly used catalyst for Miyaura borylation of heteroaryl halides.[7] |

| Diboron Reagent | Bis(pinacolato)diboron (B₂pin₂) | Air-stable, crystalline solid that produces a stable, easily purified pinacol ester product.[9] |

| Base | Potassium Acetate (KOAc) | A mild base that effectively promotes the transmetalation step without causing significant side reactions.[9] |

| Solvent | Dioxane, Ethanol, MeCN | Aprotic or protic polar solvents are typically used to ensure solubility of reagents.[7][8] |

| Temperature | 80-110°C | Thermal energy is required to drive the catalytic cycle, but excessive heat can lead to catalyst decomposition.[7] |

| Typical Yield | Good to Excellent | This method is generally high-yielding and reliable. Yields of over 80% for the protected ester are reported.[7] |

Part 4: Characterization

Confirmation of the final product, whether it is the boronic acid or its pinacol ester, is achieved through standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR): ¹H NMR will show characteristic signals for the pyrazole protons. For the pinacol ester, a sharp singlet integrating to 12H will be present around 1.3 ppm.[21]

-

Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its identity.

-

Melting Point (mp): Pure this compound has a reported melting point of 146-151°C.[22]

Conclusion: A Comparative Summary

Both the lithium-halogen exchange and the Miyaura borylation are viable and powerful methods for synthesizing this compound from 4-bromopyrazole. The choice between them is a strategic one, dictated by the specific needs and constraints of the project and the laboratory environment.

-

Lithium-Halogen Exchange is a rapid and potent method, particularly for small-scale synthesis where cryogenic equipment is readily available. Its primary drawbacks are the stringent safety requirements for handling pyrophoric materials and the often-difficult purification of the highly polar boronic acid product.

-

Miyaura Borylation represents a more modern, safer, and often more scalable approach. It avoids hazardous reagents and extreme temperatures, exhibits broad functional group tolerance, and yields a stable pinacol ester that is easily purified. While the upfront cost of the palladium catalyst and diboron reagent may be higher, the operational simplicity, reliability, and improved safety profile make it the preferred method in many industrial and academic settings.

For drug development professionals, the reliability, scalability, and safety of the Miyaura borylation route often make it the superior choice for producing key building blocks like this compound and its derivatives.

References

- 1. researchgate.net [researchgate.net]

- 2. chemimpex.com [chemimpex.com]

- 3. nbinno.com [nbinno.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. CN110698506A - Synthesis method of pyrazole-4-boronic acid pinacol ester - Google Patents [patents.google.com]

- 8. medium.com [medium.com]

- 9. Miyaura Borylation Reaction [organic-chemistry.org]

- 10. ehs.princeton.edu [ehs.princeton.edu]

- 11. ethz.ch [ethz.ch]

- 12. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]

- 13. ehs.ucr.edu [ehs.ucr.edu]

- 14. jk-sci.com [jk-sci.com]

- 15. ehs.uci.edu [ehs.uci.edu]

- 16. electronicsandbooks.com [electronicsandbooks.com]

- 17. a2bchem.com [a2bchem.com]

- 18. CN103601749A - Synthetic method of 1-alkylpyrazole-4-boronic acid pinacol ester - Google Patents [patents.google.com]

- 19. Miyaura borylation - Wikipedia [en.wikipedia.org]

- 20. mdpi.com [mdpi.com]

- 21. CN104478917A - Synthesis method for 1-substitution-1H-pyrazol-4-boric acid pinacol ester - Google Patents [patents.google.com]

- 22. This compound = 95.0 763120-58-7 [sigmaaldrich.com]

A Comprehensive Technical Guide to 1H-Pyrazole-4-boronic Acid: Synthesis, Characterization, and Applications in Drug Discovery

This guide provides an in-depth exploration of 1H-pyrazole-4-boronic acid, a versatile heterocyclic building block that has garnered significant attention in medicinal chemistry and materials science. We will delve into its fundamental properties, synthesis, and characterization, with a particular focus on its application as a key reagent in the development of novel therapeutics.

Core Concepts: The Pyrazole Boronic Acid Scaffold

This compound belongs to the class of organic compounds known as boronic acids, which are characterized by a C-B(OH)2 functional group. The unique electronic properties of the pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, combined with the versatile reactivity of the boronic acid moiety, make this molecule a powerful tool for synthetic chemists. The pyrazole core is a common motif in many biologically active compounds, contributing to favorable pharmacokinetic properties and target interactions[1].

The primary utility of this compound and its derivatives, such as the pinacol ester, lies in their application in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling[1][2]. This reaction is a cornerstone of modern organic synthesis, enabling the efficient formation of carbon-carbon bonds to construct complex molecular architectures with high precision[1].

Physicochemical Properties and Identification

A clear understanding of the physicochemical properties of this compound is essential for its proper handling, storage, and application in synthesis.

| Property | Value | Source(s) |

| CAS Number | 763120-58-7 | [2][3] |

| Molecular Formula | C₃H₅BN₂O₂ | [2][4] |

| Molecular Weight | 111.90 g/mol | [2][4] |

| Appearance | White to light orange to green powder | [2] |

| Melting Point | 146-151 °C | |

| SMILES | OB(O)c1cn[nH]c1 | [4] |

| InChI Key | KEZNMOUMHOZFRA-UHFFFAOYSA-N | [4] |

| Purity | ≥95.0% | |

| Storage Temperature | 2-8°C | [2] |

Synthesis and Purification

The synthesis of pyrazole-4-boronic acids and their pinacol esters often involves the borylation of a pre-functionalized pyrazole ring. While specific, detailed laboratory procedures are proprietary or published in primary literature not fully captured by the search, patent literature provides insight into common synthetic strategies.

A general approach for the synthesis of the more stable this compound pinacol ester involves the reaction of a protected 4-halopyrazole with a boron source, such as pinacol diboron, in the presence of a palladium catalyst[5].

Illustrative Synthetic Pathway: From 4-Halopyrazole to Pinacol Ester

Caption: Generalized workflow for the synthesis of this compound pinacol ester.

This process typically involves the following steps[5]:

-

Reaction Setup: A reaction vessel is charged with a protected 4-halopyrazole (e.g., 1-Boc-4-iodopyrazole), pinacol diboron, a palladium catalyst (such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)), and a base (like potassium acetate) in an appropriate solvent (e.g., dioxane).

-

Reaction Execution: The mixture is heated under an inert atmosphere for several hours until the reaction is complete.

-

Deprotection and Purification: The protecting group (e.g., Boc) is then removed, often by heating, to yield the final product. Purification is typically achieved through techniques such as crystallization or column chromatography.

The free boronic acid can be obtained from its pinacol ester by hydrolysis, though the ester is often preferred in cross-coupling reactions due to its enhanced stability and ease of handling[1][6].

Analytical Characterization

The identity and purity of this compound and its derivatives are confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to confirm the chemical structure. For instance, the ¹H NMR spectrum of 1-methyl-1H-pyrazole-4-boronic acid pinacol ester shows characteristic signals for the methyl, pyrazole, and pinacol protons[7][8]. The ¹H NMR spectrum for the parent this compound is also a key identifier[4].

-

Mass Spectrometry (MS): This technique is used to confirm the molecular weight of the compound.

-

High-Performance Liquid Chromatography (HPLC): HPLC is employed to determine the purity of the compound.

Applications in Drug Discovery and Organic Synthesis

This compound is a crucial building block in the synthesis of pharmaceuticals, particularly in the development of anti-cancer agents and other therapeutic drugs[2]. Its utility stems from its role in Suzuki-Miyaura cross-coupling reactions, which are widely used to create complex biaryl structures found in many active pharmaceutical ingredients (APIs).

The pinacol ester derivative is a versatile reagent for preparing a wide array of kinase inhibitors, which are a major class of targeted cancer therapies. It has been used in the synthesis of inhibitors for targets such as[9]:

-

VEGF

-

Aurora Kinase

-

Rho Kinase (ROCK)

-

Janus Kinase 2 (JAK2)

-

c-MET

-

ALK

-

Mps1 Kinase[10]

For example, 4-pyrazole boronic acid pinacol ester is a key raw material in the synthesis of Baricitinib, an oral JAK1 and JAK2 inhibitor used to treat rheumatoid arthritis[11].

Workflow for a Typical Suzuki-Miyaura Cross-Coupling Reaction

Caption: A simplified diagram of the Suzuki-Miyaura cross-coupling catalytic cycle.

This reaction facilitates the formation of a carbon-carbon bond between the pyrazole ring and an aryl or heteroaryl halide, providing a modular and efficient route to novel chemical entities with potential therapeutic value.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

Hazard Classifications: It is classified as an irritant, causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).

-

Precautionary Statements: Recommended personal protective equipment (PPE) includes a dust mask, eye shields, and gloves. It is important to avoid breathing dust and to ensure adequate ventilation.

-

Storage: The compound should be stored in a cool, dry place in a well-sealed container, typically at 2-8°C[2][9]. It is incompatible with strong oxidizing agents[9].

Conclusion

This compound and its pinacol ester are indispensable reagents in modern organic synthesis and medicinal chemistry. Their ability to participate in robust and versatile cross-coupling reactions has cemented their role as key building blocks in the construction of complex molecules for drug discovery and materials science. A thorough understanding of their properties, synthesis, and handling is paramount for any researcher aiming to leverage these powerful synthetic tools.

References

- 1. nbinno.com [nbinno.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 763120-58-7|this compound|BLD Pharm [bldpharm.com]

- 4. This compound(763120-58-7) 1H NMR spectrum [chemicalbook.com]

- 5. CN110698506A - Synthesis method of pyrazole-4-boronic acid pinacol ester - Google Patents [patents.google.com]

- 6. nbinno.com [nbinno.com]

- 7. 1-Methyl-4-pyrazole boronic acid pinacol ester synthesis - chemicalbook [chemicalbook.com]

- 8. CN103601749A - Synthetic method of 1-alkylpyrazole-4-boronic acid pinacol ester - Google Patents [patents.google.com]

- 9. This compound pinacol ester, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. CN114380853A - Preparation method of 4-pyrazole boronic acid pinacol ester - Google Patents [patents.google.com]

Introduction: The Significance of 1H-Pyrazole-4-boronic acid

An In-depth Technical Guide to the Solubility of 1H-Pyrazole-4-boronic acid in Organic Solvents

This guide provides a comprehensive technical overview of the solubility of this compound in organic solvents, tailored for researchers, scientists, and professionals in drug development. Recognizing the limited availability of specific quantitative solubility data in public literature, this document synthesizes information on related compounds to predict solubility trends and provides a robust experimental framework for determining the precise solubility of this compound.

This compound is a versatile building block in medicinal chemistry and organic synthesis.[1] Its pyrazole core is a common motif in pharmacologically active compounds, while the boronic acid moiety is crucial for various cross-coupling reactions, most notably the Suzuki-Miyaura coupling, to form carbon-carbon bonds.[1] The solubility of this compound in organic solvents is a critical parameter that dictates its utility in synthesis, purification, and formulation, directly impacting reaction kinetics, yield, and the ease of product isolation. This guide aims to provide a deep understanding of its solubility characteristics.

Physicochemical Properties

A compound's solubility is intrinsically linked to its physicochemical properties. Below is a summary of the known properties for this compound and its commonly used pinacol ester derivative.

| Property | This compound | This compound pinacol ester | Source(s) |

| Molecular Formula | C₃H₅BN₂O₂ | C₉H₁₅BN₂O₂ | [1][2] |

| Molecular Weight | 111.90 g/mol | 194.04 g/mol | [1][2] |

| Appearance | White to light orange to green powder | Solid | [1][3] |

| Melting Point | 146-151 °C | 142-146°C | [2][3] |

| Solubility in Water | Insoluble | Insoluble | [4] |

| Storage Temperature | 2-8°C | Room Temperature | [1][2] |

Predicted Solubility Profile in Organic Solvents

While specific quantitative data for this compound is not widely published, we can infer its likely solubility based on the known behavior of pyrazole and other boronic acids, such as phenylboronic acid.[5][6][7]

General Trends:

-

Polar Aprotic Solvents (e.g., Acetone, 3-Pentanone): Phenylboronic acid exhibits high solubility in ketones.[6][7] Given the polar nature of the pyrazole ring and the boronic acid group, this compound is expected to be reasonably soluble in these solvents.

-

Ethers (e.g., Dipropyl Ether, Tetrahydrofuran - THF): Ethers are often good solvents for boronic acids.[6][7] Phenylboronic acid shows high solubility in dipropyl ether.[7]

-

Halogenated Solvents (e.g., Chloroform): Phenylboronic acid has moderate solubility in chloroform.[6][7] A similar trend can be expected for this compound.

-

Hydrocarbons (e.g., Methylcyclohexane): Boronic acids generally have very low solubility in nonpolar hydrocarbon solvents.[6][7]

-

Alcohols (e.g., Methanol, Ethanol): Pyrazole itself is soluble in ethanol and methanol.[5] It is likely that this compound will also show good solubility in these polar protic solvents.

Summary of Expected Solubility:

| Solvent Class | Example Solvents | Expected Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | The parent pyrazole is soluble in these solvents.[5] |

| Polar Aprotic | Acetone, 3-Pentanone, THF | High | Phenylboronic acid shows high solubility in ketones and ethers.[6][7] |

| Halogenated | Chloroform, Dichloromethane | Moderate | Based on the moderate solubility of phenylboronic acid.[6][7] |

| Nonpolar | Methylcyclohexane, Hexane | Very Low | Boronic acids typically have poor solubility in hydrocarbons.[6][7] |

Experimental Determination of Solubility: A Step-by-Step Protocol

Given the variability in solubility based on subtle structural changes, experimental determination is crucial. The dynamic (synthetic) method is a reliable technique for measuring the solubility of boronic acids.[6][8][9]

Principle: This method involves heating a solid-liquid mixture of known composition at a controlled rate until the solid phase completely dissolves, which is detected by the disappearance of turbidity.[6][8]

Experimental Protocol:

-

Sample Preparation:

-

Accurately weigh a specific amount of this compound into a sealed vial.

-

Add a precise volume or mass of the desired organic solvent to the vial.

-

-

Apparatus Setup:

-

Place the vial in a temperature-controlled heating block or bath equipped with a magnetic stirrer.

-

Insert a temperature probe into the sample to monitor the temperature accurately.

-

Use a turbidity sensor or a laser beam and a photodetector to monitor the clarity of the solution.

-

-

Measurement:

-

Begin stirring the mixture to ensure homogeneity.

-

Slowly increase the temperature of the heating block at a constant rate (e.g., 0.1-0.5 °C/min).[8]

-

Continuously monitor the turbidity of the solution.

-

-

Data Acquisition:

-

Record the temperature at which the last solid particles disappear, and the solution becomes completely clear. This is the dissolution temperature for that specific composition.

-

Repeat the experiment with different compositions of solute and solvent to construct a solubility curve (solubility vs. temperature).

-

Causality Behind Experimental Choices:

-

Slow Heating Rate: A slow and constant heating rate ensures that the system remains close to thermodynamic equilibrium, providing an accurate dissolution temperature.

-

Vigorous Stirring: Continuous stirring prevents sedimentation and ensures a uniform temperature throughout the sample.

-

Turbidity Measurement: This provides an objective and sensitive endpoint for determining the complete dissolution of the solid.

Visualization of Factors Influencing Solubility

The solubility of this compound is a multifactorial property. The following diagram illustrates the key relationships.

Caption: Factors influencing the solubility of this compound.

Conclusion

While a comprehensive, publicly available dataset on the solubility of this compound in a wide array of organic solvents is currently lacking, this guide provides a robust framework for understanding and predicting its solubility based on the behavior of analogous compounds. The provided experimental protocol offers a reliable method for researchers to determine precise solubility data tailored to their specific applications. A thorough understanding and experimental verification of solubility are paramount for the successful application of this versatile compound in research and development.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 1H-ピラゾール-4-ボロン酸 ≥95.0% | Sigma-Aldrich [sigmaaldrich.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. This compound pinacol ester, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. researchgate.net [researchgate.net]

- 7. d-nb.info [d-nb.info]

- 8. benchchem.com [benchchem.com]

- 9. pubs.acs.org [pubs.acs.org]

A Senior Application Scientist’s Guide to 1H-Pyrazole-4-boronic Acid: Properties, Synthesis, and Applications in Modern Chemistry

Introduction

In the landscape of modern organic synthesis and medicinal chemistry, the strategic selection of building blocks is paramount to the success of any research and development program. Among the vast arsenal of reagents available, heterocyclic boronic acids have carved out a significant niche due to their versatility, particularly in palladium-catalyzed cross-coupling reactions. 1H-Pyrazole-4-boronic acid stands out as a quintessential example of such a crucial building block. The pyrazole moiety is a privileged scaffold in drug discovery, prized for its metabolic stability and its capacity to act as a versatile hydrogen bond donor and acceptor, enabling potent interactions with a wide array of biological targets.[1][2] Concurrently, the boronic acid functional group serves as a highly effective handle for the construction of carbon-carbon and carbon-heteroatom bonds, most notably via the Suzuki-Miyaura reaction.[3]

This guide provides an in-depth technical overview of this compound and its widely used pinacol ester derivative. We will delve into its core physicochemical properties, explore robust synthetic and purification strategies, and detail its application in key chemical transformations that are foundational to drug discovery and materials science. The insights and protocols herein are curated to provide researchers, scientists, and drug development professionals with the practical and theoretical knowledge required to effectively leverage this powerful reagent in their work.

Core Molecular and Physicochemical Properties

A foundational understanding of a reagent's properties is critical for its effective use in synthesis. This compound is a white to off-white solid, but it is often employed in its more stable and easily handled pinacol ester form, 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole. The boronic acid itself can be prone to dehydration to form boroxines (cyclic trimers) upon storage, which can affect reactivity and stoichiometry. The pinacol ester circumvents this issue, offering enhanced stability, better solubility in organic solvents, and a longer shelf life, making it the preferred reagent for many applications.

The table below summarizes the key quantitative data for both the free boronic acid and its pinacol ester.

| Property | This compound | This compound pinacol ester |

| Molecular Formula | C₃H₅BN₂O₂[3][4] | C₉H₁₅BN₂O₂[5][6] |

| Molecular Weight | 111.90 g/mol [4][7] | 194.04 g/mol [5][6] |

| CAS Number | 763120-58-7[3][4] | 269410-08-4[6][8] |

| Appearance | White to light orange/green powder[3] | Off-white to tan crystals or powder[6][9] |

| Melting Point | 146-151 °C[4] | 142-146 °C[6] |

| Solubility | --- | Soluble in DMSO, Ethyl Acetate, Methanol; Insoluble in water[6][10] |

| Storage Conditions | 2-8 °C[3][4] | Refrigerator (+4°C), under inert gas[6] |

Synthesis and Purification Strategies

The reliable synthesis of high-purity pyrazole boronic acid derivatives is essential for reproducible downstream applications. While several methods exist, palladium-catalyzed borylation of a corresponding halopyrazole is one of the most common and scalable approaches.

Caption: General workflow for synthesizing pyrazole boronic acid pinacol esters.

Experimental Protocol: Palladium-Catalyzed Borylation

This protocol describes a general method for the synthesis of this compound pinacol ester from a protected 4-halopyrazole, inspired by common literature procedures.[11] The use of a protecting group (e.g., Boc) on the pyrazole nitrogen can prevent side reactions and improve yields.

Materials:

-

1-Boc-4-bromopyrazole

-

Bis(pinacolato)diboron (B₂pin₂)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

-

Potassium Acetate (KOAc), anhydrous

-

1,4-Dioxane, anhydrous

-

Nitrogen or Argon gas supply

-

Standard glassware for inert atmosphere reactions

Step-by-Step Methodology:

-

Inert Atmosphere Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen or argon atmosphere.

-

Reagent Addition: To the flask, add 1-Boc-4-bromopyrazole (1.0 eq), bis(pinacolato)diboron (1.1-1.5 eq), and anhydrous potassium acetate (3.0 eq).

-

Causality Insight: Potassium acetate acts as the base required for the catalytic cycle, facilitating the transmetalation step. Using an excess ensures the reaction goes to completion. B₂pin₂ is used in slight excess to ensure full conversion of the starting halide.

-

-

Solvent and Catalyst: Add anhydrous 1,4-dioxane to the flask to a concentration of approximately 0.1-0.5 M. Degas the resulting suspension by bubbling nitrogen or argon through it for 15-20 minutes. Subsequently, add the palladium catalyst, Pd(dppf)Cl₂ (0.01-0.05 eq), under a positive flow of inert gas.

-

Causality Insight: Degassing is a critical step to remove dissolved oxygen, which can oxidize the Pd(0) active catalyst and lead to lower yields.

-

-

Reaction: Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS (typically 4-24 hours).

-

Workup: Cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and filter through a pad of Celite to remove palladium residues and salts. Wash the filter cake with additional ethyl acetate.

-

Purification (Protected Ester): Concentrate the filtrate under reduced pressure. The resulting crude 1-Boc-4-pyrazole pinacol borate can be purified by column chromatography on silica gel or by recrystallization.

-

Deprotection: The Boc group can be removed under acidic conditions (e.g., TFA in DCM or HCl in dioxane) or, as described in some patents, by heating the intermediate until gas evolution ceases, followed by trituration with a non-polar solvent like petroleum ether to yield the pure this compound pinacol ester.[11]

-

Self-Validation: The purity of the final product should be confirmed by ¹H NMR (verifying the disappearance of the Boc protons and the appearance of the N-H proton) and LC-MS to ensure it is suitable for subsequent reactions.

-

The Suzuki-Miyaura Cross-Coupling Reaction: A Cornerstone Application

The paramount application of this compound and its ester is in the Suzuki-Miyaura cross-coupling reaction. This powerful transformation allows for the formation of a C-C bond between the pyrazole ring and a variety of aryl or heteroaryl halides/triflates, providing access to complex molecular architectures that are central to many pharmaceutical agents.[12][13][14]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: General Method for Suzuki-Miyaura Coupling

This protocol provides a robust, self-validating starting point for coupling this compound pinacol ester with an aryl bromide.

Materials:

-

This compound pinacol ester (1.1-1.2 eq)

-

Aryl bromide (1.0 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or XPhos Pd G2, 0.01-0.05 eq)

-

Base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 eq)

-

Solvent system (e.g., 1,4-Dioxane/Water 4:1, or Toluene/Ethanol/Water)

-

Nitrogen or Argon gas supply

Step-by-Step Methodology:

-

Reaction Setup: In a reaction vessel suitable for heating, combine the aryl bromide (1.0 eq), this compound pinacol ester (1.1 eq), and the base (e.g., K₂CO₃, 2.0 eq).

-

Expertise Insight: A slight excess of the boronic ester is used to drive the reaction to completion and compensate for any potential deboronation side reactions, which can occur under basic conditions. The choice of base is critical; stronger bases like Cs₂CO₃ are often effective for less reactive chlorides or sterically hindered substrates.

-

-

Solvent and Degassing: Add the chosen solvent system (e.g., Dioxane/Water 4:1). Degas the mixture thoroughly by bubbling with nitrogen or argon for 20-30 minutes.

-

Catalyst Addition: Add the palladium catalyst under a positive flow of inert gas.

-

Expertise Insight: For simple couplings, Pd(PPh₃)₄ is often sufficient. For more challenging substrates (e.g., heteroaryl chlorides), more advanced catalysts with bulky phosphine ligands like XPhos Pd G2 are employed to promote the oxidative addition and reductive elimination steps.[12]

-

-

Reaction: Heat the reaction to 80-110 °C, monitoring its progress by LC-MS or TLC.

-

Workup: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.

-

Purification and Validation: Purify the crude product by flash column chromatography or recrystallization. The structure and purity of the final biaryl product must be validated by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the successful coupling and absence of impurities like starting materials or homocoupled byproducts.

Applications in Drug Discovery and Materials Science

The pyrazole-boronic acid scaffold is instrumental in synthesizing a multitude of biologically active compounds and advanced materials. Its prevalence in drug discovery stems from the pyrazole core's ability to mimic peptide bonds and participate in crucial binding interactions.[2]

| Therapeutic Target/Application | Example Compound Class | Reference |

| Oncology | Mps1 Kinase Inhibitors | Kusakabe K, et al. (2013)[5] |

| Oncology | c-MET, ALK, Aurora Kinase Inhibitors | Fisher Scientific[10] |

| Neurodegenerative Disease | LRRK2 Inhibitors (Parkinson's Disease) | ChemicalBook[15] |

| Inflammation | Janus Kinase 2 (JAK2) Inhibitors | Fisher Scientific[10] |

| Materials Science | Polymers and Coatings | Chem-Impex[3] |

In materials science, incorporating the rigid, aromatic pyrazole unit into polymers can enhance thermal stability and introduce unique electronic properties, making it a valuable component in the design of novel organic materials.[1][3]

Handling, Storage, and Safety

As with any chemical reagent, proper handling of this compound and its derivatives is crucial.

-

Storage: Store in a tightly sealed container in a cool, dry place, preferably in a refrigerator at 2-8°C to maximize shelf life.[3][4] The pinacol ester should be stored under an inert atmosphere.

-

Handling: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Avoid inhalation of dust.

-

Hazards: The compound is classified as a skin irritant (H315), a serious eye irritant (H319), and may cause respiratory irritation (H335).[4]

Conclusion

This compound, particularly in its robust pinacol ester form, is more than just a chemical intermediate; it is an enabling tool for innovation. Its dual functionality—a biologically relevant pyrazole core and a synthetically versatile boronic acid handle—makes it an indispensable reagent in the modern chemist's toolbox. From the synthesis of next-generation kinase inhibitors to the development of novel functional materials, its impact is both broad and deep. By understanding its fundamental properties and mastering the robust protocols for its use, researchers are well-equipped to unlock new discoveries and accelerate the development of complex molecules that can address significant scientific challenges.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 1H-吡唑-4-硼酸 ≥95.0% | Sigma-Aldrich [sigmaaldrich.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. lookchem.com [lookchem.com]

- 7. 763120-58-7|this compound|BLD Pharm [bldpharm.com]

- 8. This compound pinacol ester, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 9. This compound pinacol ester, 98% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 10. This compound pinacol ester, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 11. CN110698506A - Synthesis method of pyrazole-4-boronic acid pinacol ester - Google Patents [patents.google.com]

- 12. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. tcichemicals.com [tcichemicals.com]

- 14. benchchem.com [benchchem.com]

- 15. 1-Methyl-4-pyrazole boronic acid pinacol ester synthesis - chemicalbook [chemicalbook.com]

A Guide to the Spectroscopic Characterization of 1H-Pyrazole-4-boronic acid and its Pinacol Ester

This technical guide provides an in-depth analysis of the spectroscopic data for 1H-Pyrazole-4-boronic acid, a versatile building block in medicinal chemistry and materials science. Given the limited availability of public spectroscopic data for the free boronic acid, this guide will also extensively reference the readily available data for its common synthetic precursor and surrogate, this compound pinacol ester. This approach provides a comprehensive understanding of the spectroscopic features of this important pyrazole derivative.

Introduction: The Significance of this compound

This compound is a bifunctional molecule featuring a pyrazole ring and a boronic acid moiety. This unique combination makes it a valuable reagent in a variety of chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction. Its utility extends to the synthesis of complex pharmaceutical intermediates and functional materials. A thorough understanding of its spectroscopic properties is paramount for reaction monitoring, quality control, and structural elucidation of its derivatives.

Molecular Structure and Spectroscopic Correlation

The structural features of this compound and its pinacol ester derivative are key to interpreting their spectroscopic data. The pyrazole ring is an aromatic heterocycle with two adjacent nitrogen atoms, leading to a unique electronic environment. The boronic acid group (-B(OH)₂) is known for its ability to participate in reversible covalent bonding and can undergo dehydration to form boroxines. The pinacol ester derivative replaces the hydroxyl groups of the boronic acid with a more stable 4,4,5,5-tetramethyl-1,3,2-dioxaborolane ring system.

Caption: Molecular structures of this compound and its pinacol ester.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show signals for the pyrazole ring protons, the N-H proton, and the B(OH)₂ protons. The pyrazole protons (H3 and H5) are anticipated to appear as singlets in the aromatic region. The N-H proton signal is typically broad and its chemical shift can be solvent-dependent. The boronic acid protons are also expected to be broad and may exchange with residual water in the solvent.

For the pinacol ester, the ¹H NMR spectrum will show the characteristic pyrazole ring proton signals, the N-H proton, and a sharp, intense singlet for the twelve equivalent methyl protons of the pinacol group.

Table 1: ¹H NMR Data

| Compound | Proton | Chemical Shift (ppm) | Multiplicity |

| This compound¹ | H3, H5 | ~7.8 | s |

| NH | Variable | br s | |

| B(OH)₂ | Variable | br s | |

| This compound pinacol ester² | H3, H5 | 7.91 | s |

| NH | 5.78 | br s | |

| -C(CH₃)₂ | 1.33 | s | |

| ¹ Data from a low-resolution spectrum. Solvent and frequency not specified. | |||

| ² Data obtained in CDCl₃.[1] |

Experimental Protocol: ¹H NMR Spectroscopy

A typical protocol for acquiring a ¹H NMR spectrum is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

-

Acquisition: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.

-

Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

Caption: General workflow for NMR spectroscopy.

¹³C NMR Spectroscopy

For the pinacol ester, the ¹³C NMR spectrum will also show the pyrazole carbon signals, along with signals for the quaternary and methyl carbons of the pinacol group.

Table 2: Expected/Observed ¹³C NMR Data

| Compound | Carbon | Expected/Observed Chemical Shift (ppm) |

| This compound (Predicted) | C3, C5 | 130-140 |

| C4 | ~100 (broad) | |

| This compound pinacol ester | C3, C5 | Not available |

| C4 | Not available | |

| -C (CH₃)₂ | ~84 | |

| -C(C H₃)₂ | ~25 |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. Key vibrational bands are expected for the N-H, O-H, B-O, and C=N bonds in this compound.

Table 3: Key IR Absorptions

| Functional Group | Wavenumber (cm⁻¹) | Intensity | Compound |

| N-H stretch | 3100-3300 | Medium | Both |

| O-H stretch | 3200-3600 (broad) | Strong | This compound |

| C-H stretch | ~3100 | Medium | Both |

| C=N stretch | 1500-1600 | Medium | Both |

| B-O stretch | 1300-1400 | Strong | Both |

| B-OH bend | 1150-1200 | Medium | This compound |

For the pinacol ester, the broad O-H stretching band will be absent and strong C-O and B-O stretching bands associated with the dioxaborolane ring will be present. FTIR spectra for this compound pinacol ester are available on PubChem.[2]

Experimental Protocol: FT-IR Spectroscopy (ATR)

-

Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.

-

Background Scan: Record a background spectrum of the empty ATR crystal.

-

Sample Scan: Lower the ATR press and apply firm pressure to ensure good contact between the sample and the crystal. Record the sample spectrum.

-

Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, and can also provide structural information through analysis of fragmentation patterns.

The analysis of boronic acids by mass spectrometry can be challenging due to their tendency to form cyclic trimers (boroxines) upon dehydration in the mass spectrometer. Derivatization to the pinacol ester can mitigate this issue.

Expected Fragmentation

For this compound, the molecular ion peak (M⁺) is expected at m/z 112. Common fragmentation pathways would involve the loss of water (-18) and the boronic acid group.

For the pinacol ester, the molecular ion peak would be at m/z 194. Fragmentation would likely involve the loss of methyl groups and cleavage of the dioxaborolane ring.

Caption: Plausible fragmentation of this compound.

Experimental Protocol: Electrospray Ionization (ESI-MS)

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL. Further dilute to the low µg/mL or ng/mL range with the mobile phase.

-

Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump.

-

Ionization: Apply a high voltage to the ESI needle to generate charged droplets. The solvent evaporates, leading to the formation of gas-phase ions.

-

Mass Analysis: The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight) where they are separated based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and a mass spectrum is generated.

Conclusion

This guide has provided a detailed overview of the spectroscopic characterization of this compound, with a practical approach of utilizing data from its pinacol ester derivative where necessary. The provided data tables, experimental protocols, and interpretations serve as a valuable resource for researchers working with this important synthetic building block. A comprehensive understanding of its spectroscopic properties is essential for ensuring the quality and identity of this compound in research and development settings.

References

Introduction: The Pyrazole Boronic Acid Scaffold in Modern Chemistry

An In-depth Technical Guide to 1H-Pyrazole-4-boronic acid: Commercial Availability, Sourcing, and Application Protocols

In the landscape of contemporary organic synthesis and medicinal chemistry, heterocyclic building blocks are indispensable tools for the construction of complex molecular architectures. Among these, this compound (CAS No: 763120-58-7) and its derivatives have emerged as exceptionally versatile reagents. The intrinsic value of this compound lies in the fusion of two powerful chemical motifs: the pyrazole ring and the boronic acid functional group.

The pyrazole ring is a well-established pharmacophore, a structural feature frequently found in bioactive molecules and approved pharmaceuticals due to its metabolic stability and ability to participate in crucial hydrogen bonding interactions with biological targets.[1][2] When this heterocyclic core is functionalized with a boronic acid group [-B(OH)₂], it becomes a potent substrate for one of the most powerful reactions in synthetic chemistry: the Palladium-catalyzed Suzuki-Miyaura cross-coupling.[1][3][4][5] This reaction facilitates the formation of new carbon-carbon bonds with remarkable efficiency and functional group tolerance, making this compound a cornerstone for researchers in drug discovery and materials science.[1][3]

Due to the inherent propensity of boronic acids to undergo dehydration to form cyclic boroxine anhydrides, they are often supplied and used as their pinacol esters, such as this compound pinacol ester (CAS No: 269410-08-4). These esters offer enhanced stability, easier handling, and improved solubility in organic solvents while readily participating in cross-coupling reactions.[1][6] This guide provides an in-depth overview of the commercial availability of this compound and its pinacol ester, best practices for handling and storage, and a validated protocol for its application in synthesis.

Core Applications in Research and Development

The utility of this compound is most prominently demonstrated in its application as a synthetic building block.

-

Drug Discovery & Medicinal Chemistry : The pyrazole scaffold is central to numerous therapeutic agents. This compound and its pinacol ester serve as key intermediates in the synthesis of kinase inhibitors, which are a major class of anti-cancer drugs.[3][7] For example, it is used in the preparation of inhibitors for targets like Mps1 Kinase, VEGF, and Janus Kinase 2 (JAK2), among others.[8][7] The ability to readily couple the pyrazole moiety to other aromatic or heteroaromatic systems via Suzuki coupling allows for the rapid generation of molecular libraries to explore structure-activity relationships (SAR).

-

Suzuki-Miyaura Cross-Coupling Reactions : This is the primary application for this reagent. It enables the efficient synthesis of 4-aryl or 4-heteroaryl pyrazoles, which are otherwise challenging to prepare.[9] The reaction is prized for its mild conditions and tolerance of a wide array of functional groups, making it a preferred method for late-stage functionalization in complex syntheses.[10][11]

-

Materials Science : The unique electronic and structural properties of the pyrazole ring make it a valuable component in the design of advanced materials. This compound is utilized in the synthesis of organic polymers, coatings, and functional materials where specific electronic or sensor capabilities are desired.[3]

Commercial Availability and Supplier Overview

Sourcing high-quality reagents is critical for reproducible and successful research. This compound and its more stable pinacol ester derivative are commercially available from a wide range of chemical suppliers. Purity is a key consideration, with most suppliers offering grades of ≥95% or higher.

| Supplier | Product Name | CAS Number | Purity | Form |

| Sigma-Aldrich (Merck) | This compound | 763120-58-7 | ≥95.0% | Solid |

| Sigma-Aldrich (Merck) | 4-Pyrazoleboronic acid pinacol ester | 269410-08-4 | 97% | Solid |

| Thermo Scientific Chemicals (Alfa Aesar) | This compound pinacol ester | 269410-08-4 | 98% | Crystals/Powder[6] |

| MedChemExpress (MCE) | This compound pinacol ester | 269410-08-4 | >98% | Solid[12] |

| Chem-Impex International | This compound | 763120-58-7 | 95-105% (Titration) | Powder[3] |

| Amerigo Scientific | This compound | 763120-58-7 | 97% | Not Specified[13] |

| Oakwood Chemical | 1-Methyl-1H-pyrazole-4-boronic acid | 847818-55-7 | >95% | Solid[14] |

| Boron Molecular | 1-(2-Hydroxyethyl)-1H-pyrazole-4-boronic acid, pinacol ester | 1040377-08-9 | 97% | Solid[15] |

Note: The table includes examples of both the parent boronic acid and several N-substituted derivatives to illustrate the range of commercially available building blocks.

Technical Protocols and Handling

Proper handling and storage are paramount to maintain the integrity and reactivity of boronic acids and their esters.

Safety, Handling, and Storage

Hazard Profile: this compound and its derivatives are typically classified with the following hazards:

Personal Protective Equipment (PPE): Standard laboratory PPE should always be used when handling these compounds. This includes:

-

Chemical-resistant gloves (e.g., nitrile).

-

Safety glasses or goggles.

-

A lab coat.

-

Work should be performed in a well-ventilated fume hood to avoid inhalation of dust.[17]

Storage Conditions: The stability of boronic acids is highly dependent on storage conditions.

-

Temperature: Refrigeration at 2-8°C is recommended for long-term storage.[3]

-

Atmosphere: Store in a tightly sealed container, preferably under an inert atmosphere like nitrogen or argon, to prevent oxidation and moisture absorption.[18]

-

Moisture: Boronic acids are sensitive to moisture and can hydrolyze.[18] Anhydrous derivatives like pinacol esters are more resistant but should still be protected from atmospheric moisture.[19] Prolonged exposure to humidity can lead to caking or degradation.[19][20]

General Protocol: Suzuki-Miyaura Cross-Coupling

This protocol provides a representative workflow for the coupling of an aryl halide with this compound pinacol ester. Note: Reaction conditions, catalyst, and base should be optimized for specific substrates.

Objective: To synthesize a 4-aryl-1H-pyrazole derivative.

Materials:

-

Aryl halide (e.g., 4-bromotoluene) (1.0 eq)

-

This compound pinacol ester (1.2 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or XPhos Pd G2) (1-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, or KOAc) (2.0-3.0 eq)

-

Anhydrous solvent (e.g., Dioxane, Toluene, or DMF)

Experimental Workflow Diagram:

Caption: A typical experimental workflow for a Suzuki coupling reaction.

Step-by-Step Procedure:

-

To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aryl halide (1.0 eq), this compound pinacol ester (1.2 eq), base (2.0 eq), and palladium catalyst (0.02 eq).

-

Seal the flask with a septum and purge with an inert gas (e.g., nitrogen) for 10-15 minutes.

-

Via syringe, add the anhydrous solvent. The reaction concentration is typically between 0.1 M and 0.5 M with respect to the limiting reagent.

-

Place the flask in a preheated oil bath and stir the reaction mixture at the desired temperature (typically 80-110 °C).

-

Monitor the reaction progress using an appropriate technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Once the starting material is consumed, cool the reaction to room temperature.

-

Dilute the mixture with water and an organic solvent (e.g., ethyl acetate). Transfer to a separatory funnel and separate the layers.

-

Wash the organic layer with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel or recrystallization to yield the desired 4-aryl-1H-pyrazole.

Overview of Synthesis

Understanding the synthesis of the reagent itself provides valuable context. This compound pinacol ester is typically synthesized from a 4-halopyrazole precursor. Common methods include:

-

Miyaura Borylation: A palladium-catalyzed reaction between a 4-halo-1H-pyrazole (often protected, e.g., with a Boc group) and bis(pinacolato)diboron (B₂pin₂) in the presence of a base like potassium acetate.[21]

-

Lithium-Halogen Exchange: Treatment of a 4-iodo or 4-bromo-1-methyl-1H-pyrazole with an organolithium reagent (e.g., n-BuLi) at low temperature, followed by quenching the resulting lithiated species with an electrophilic boron source like triisopropyl borate and subsequent esterification with pinacol.[22][23]

The Suzuki-Miyaura Catalytic Cycle

The power of this compound lies in its participation in the Suzuki-Miyaura coupling. The generally accepted catalytic cycle is a foundational concept for any researcher utilizing this chemistry.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The cycle begins with the active Pd(0) catalyst undergoing oxidative addition with an aryl halide (R¹-X). The resulting Pd(II) complex then undergoes transmetalation with a boronate species, which is formed by the activation of the pyrazole boronic acid (R²-B(OH)₂) with a base. Finally, reductive elimination from the diaryl-palladium(II) complex yields the desired coupled product (R¹-R²) and regenerates the Pd(0) catalyst.[10]

Conclusion